Enhanced Lipophilicity for Membrane Permeability
The target compound exhibits a calculated partition coefficient (cLogP) of 2.22 , compared to a cLogP of approximately 0.97 for the simpler 5,6-dimethyl-2-(methylsulfanyl)-1H-pyrimidin-4-one (CAS 54855-79-7) , as estimated by ChemSrc. This 1.25 log unit increase translates to an ~18-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.22 |
| Comparator Or Baseline | 5,6-Dimethyl-2-(methylsulfanyl)-1H-pyrimidin-4-one (CAS 54855-79-7), cLogP ≈ 0.97 |
| Quantified Difference | ΔcLogP = +1.25 (≈18-fold higher P) |
| Conditions | In silico prediction (ChemSrc database) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making the target compound a more suitable scaffold for cell-based assays and CNS-targeted probe development than its non-alkylated analog.
